1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine]
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Overview
Description
1’-Methyl-3H-spiro[benzofuran-2,4’-piperidine] is a spirocyclic compound that features a unique structure combining a benzofuran ring and a piperidine ring
Preparation Methods
The synthesis of 1’-Methyl-3H-spiro[benzofuran-2,4’-piperidine] typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes.
Spirocyclization: The spirocyclic structure is formed by reacting the benzofuran derivative with a piperidine derivative under specific conditions, such as the presence of a base or a catalyst.
Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using microwave-assisted synthesis or continuous flow reactors
Chemical Reactions Analysis
1’-Methyl-3H-spiro[benzofuran-2,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: Substitution reactions can occur at the benzofuran or piperidine rings, using reagents such as halogens or alkylating agents
Scientific Research Applications
1’-Methyl-3H-spiro[benzofuran-2,4’-piperidine] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 1’-Methyl-3H-spiro[benzofuran-2,4’-piperidine] involves its interaction with specific molecular targets, such as receptors or enzymes. For example, it may act as an antagonist or agonist at certain receptors, modulating their activity and leading to various physiological effects. The pathways involved can include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
1’-Methyl-3H-spiro[benzofuran-2,4’-piperidine] can be compared with other spirocyclic compounds, such as:
1’-Benzyl-3-methoxy-3H-spiro[benzofuran-1,4’-piperidine]: This compound is a potent σ1 receptor ligand with high selectivity and is rapidly metabolized.
3H-Spiro[2-benzofuran-1,4’-piperidine]: Another spirocyclic compound with similar structural features but different biological activities.
The uniqueness of 1’-Methyl-3H-spiro[benzofuran-2,4’-piperidine] lies in its specific structural configuration and the resulting biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
71917-95-8 |
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Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
1'-methylspiro[3H-1-benzofuran-2,4'-piperidine] |
InChI |
InChI=1S/C13H17NO/c1-14-8-6-13(7-9-14)10-11-4-2-3-5-12(11)15-13/h2-5H,6-10H2,1H3 |
InChI Key |
BZZCGYHKQRWOCM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CC1)CC3=CC=CC=C3O2 |
Origin of Product |
United States |
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